molecular formula C21H21FN2O4S B3409588 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892783-35-6

6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Cat. No.: B3409588
CAS No.: 892783-35-6
M. Wt: 416.5 g/mol
InChI Key: AMDDIMMYHQCWGJ-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, holds potential for various applications in scientific research and industry.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O4S/c1-14-4-3-5-15(10-14)29(26,27)20-13-23(2)18-12-19(24-6-8-28-9-7-24)17(22)11-16(18)21(20)25/h3-5,10-13H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMDDIMMYHQCWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the quinoline core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller reaction.

    Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Morpholino substitution: The morpholino group can be introduced via nucleophilic substitution using morpholine and a suitable leaving group.

    Sulfonylation: The m-tolylsulfonyl group can be added using m-toluenesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its fluorinated moiety can be useful in imaging studies using techniques like positron emission tomography (PET).

Medicine

Medicinally, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound could be investigated for similar therapeutic potentials, including its ability to inhibit specific enzymes or pathways involved in disease processes.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and specificity, while the morpholino group may improve solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline N-oxide: A quinoline derivative with an oxidized nitrogen atom.

    Fluoroquinolones: A class of antibiotics with a fluorinated quinoline structure.

Uniqueness

6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one is unique due to its combination of a fluorine atom, a morpholino group, and a m-tolylsulfonyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one
Reactant of Route 2
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6-fluoro-1-methyl-7-morpholino-3-(m-tolylsulfonyl)quinolin-4(1H)-one

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